molecular formula C26H19Cl2N7O B11674443 6-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11674443
M. Wt: 516.4 g/mol
InChI Key: CFHFNTCVDDHXOE-MUFRIFMGSA-N
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Description

6-[(2E)-2-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a synthetic organic compound characterized by its complex molecular structure. This compound features multiple functional groups, including a furan ring, a triazine ring, and various phenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2,4-dichlorophenyl furan and hydrazine derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents. Industrial production may also involve continuous flow reactors and automated systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The furan ring and hydrazine moiety can be oxidized under specific conditions.

    Reduction: The triazine ring can be reduced to form different derivatives.

    Substitution: Phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can produce various triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties. Its interaction with biological macromolecules such as proteins and DNA is of particular interest.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. Researchers may study its pharmacokinetics, pharmacodynamics, and potential as a drug candidate.

Industry

In the industrial sector, the compound may be used as a precursor for the synthesis of advanced materials, dyes, or agrochemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2E)-2-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
  • 6-[(2E)-2-{[5-(2,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and biological activity.

Properties

Molecular Formula

C26H19Cl2N7O

Molecular Weight

516.4 g/mol

IUPAC Name

2-N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C26H19Cl2N7O/c27-17-11-13-21(22(28)15-17)23-14-12-20(36-23)16-29-35-26-33-24(30-18-7-3-1-4-8-18)32-25(34-26)31-19-9-5-2-6-10-19/h1-16H,(H3,30,31,32,33,34,35)/b29-16+

InChI Key

CFHFNTCVDDHXOE-MUFRIFMGSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)NC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)NC5=CC=CC=C5

Origin of Product

United States

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